![molecular formula C17H13ClN4O4 B2796971 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 891121-93-0](/img/structure/B2796971.png)

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

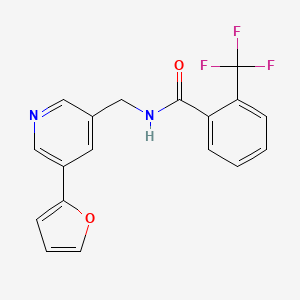

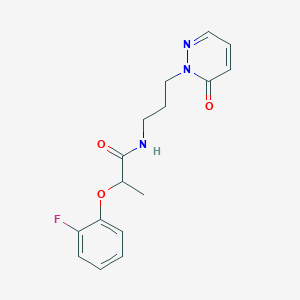

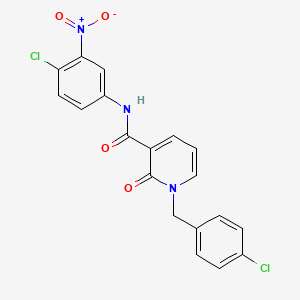

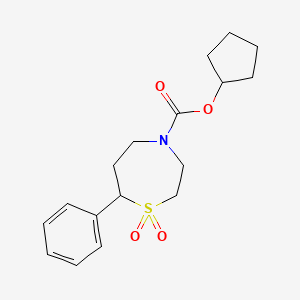

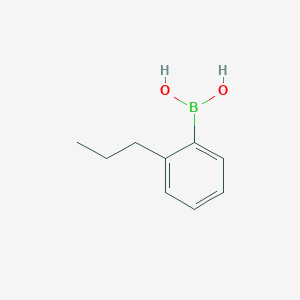

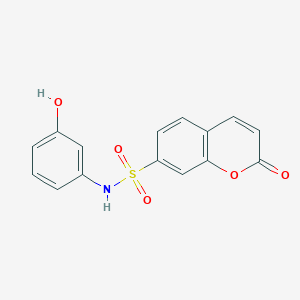

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a range of biological activities.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide often focuses on their synthesis, molecular structure, and potential applications in various fields. For instance, compounds with a similar structure have been synthesized through reactions involving components like piperazine and chloromethyl-oxadiazole, showcasing the compound's role in developing new chemical entities with potential biological activities. The crystal structure of these compounds is characterized by weak intramolecular and intermolecular interactions, which contribute to their stability and reactivity (Wang et al., 2004); (Wang et al., 2006).

Antioxidant Activity

Some derivatives of 1,3,4-oxadiazoles, which share a similar framework with this compound, have been synthesized and tested for their antioxidant properties. These studies revealed significant free-radical scavenging ability, highlighting the potential of such compounds in the development of antioxidant agents (Shakir et al., 2014).

Antimicrobial and Antiinflammatory Activities

Derivatives of 1,3,4-oxadiazoles have been evaluated for their antimicrobial, antiinflammatory, and antiproliferative activities. These compounds have shown promising results against various bacterial strains and cancer cell lines, suggesting their potential use in developing new therapeutic agents (Narayana et al., 2009).

Antidiabetic Potential

The synthesis of benzamide derivatives with a structural resemblance has shown significant antidiabetic activity, particularly against α-glucosidase. This suggests the potential application of such compounds in managing diabetes through the inhibition of enzymes involved in carbohydrate digestion (Thakral et al., 2020).

Mechanism of Action

Mode of Action

Without specific information on the compound’s target, the mode of action is also unclear. Generally, compounds like this one can interact with their targets through a variety of mechanisms, including direct binding, allosteric modulation, or covalent modification .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific target and mode of action .

properties

IUPAC Name |

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O4/c1-9-3-4-10(2)12(7-9)16-20-21-17(26-16)19-15(23)13-8-11(18)5-6-14(13)22(24)25/h3-8H,1-2H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUJAUXQUOVCAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)

![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)

![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)

![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)